molecular formula C21H20BrN5O2S B11235095 3-bromo-4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-bromo-4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11235095
M. Wt: 486.4 g/mol
InChI Key: HQBYRXJCQDWYHX-UHFFFAOYSA-N
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Description

3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromo group, a methoxy group, and a triazolothiadiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Hydroxyl Derivatives: Formed by oxidation of the methoxy group.

    Aminated Derivatives: Formed by substitution of the bromo group with amines.

    Thiolated Derivatives: Formed by substitution of the bromo group with thiols.

Scientific Research Applications

3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-4-METHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE: Similar structure but with a methyl group instead of a propyl group.

    4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE: Lacks the bromo group.

Uniqueness

3-BROMO-4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C21H20BrN5O2S

Molecular Weight

486.4 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H20BrN5O2S/c1-3-4-18-24-25-21-27(18)26-20(30-21)14-7-5-13(6-8-14)12-23-19(28)15-9-10-17(29-2)16(22)11-15/h5-11H,3-4,12H2,1-2H3,(H,23,28)

InChI Key

HQBYRXJCQDWYHX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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